Sephin1

描述

Sephin1 is a small molecule that is a derivative of guanabenz . It is known to inhibit the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), thereby potentially enhancing the integrated stress response (ISR), an adaptive mechanism against various cellular stresses, such as the accumulation of misfolded proteins . This makes it a promising therapeutic tool, especially since it provides neuroprotection without adverse effects on the α2-adrenergic system .

Chemical Reactions Analysis

Sephin1 is known to inhibit the dephosphorylation of eIF2α . This action prolongs the integrated stress response, which is initiated by the phosphorylation of eIF2α to diminish global protein translation and selectively allow for the synthesis of protective proteins . The exact chemical reactions involving Sephin1 are not detailed in the available resources.

科学研究应用

Neuroprotection

Sephin1 is known to protect neurons against excitotoxicity . It inhibits the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which may enhance the integrated stress response (ISR), an adaptive mechanism against different cellular stresses, such as accumulation of misfolded proteins . This neuroprotective effect is independent of the ISR .

Anti-Excitotoxic Properties

Sephin1 and guanabenz share common strong anti-excitotoxic properties . They can completely block N-methyl-D-aspartic acid (NMDA)-induced neuronal death . These properties have therapeutic potential unrelated to the ISR .

Modulation of NMDAR Signaling

Sephin1 modulates early molecular events triggered by NMDAR signaling, and prevents excitotoxic death independently of the ISR . This suggests that Sephin1 has a role in modulating NMDAR signaling.

Treatment of Osteoporosis

Sephin1 has been found to alleviate osteoporosis by suppressing RANKL-induced osteoclastogenesis . It dose-dependently mitigates the changes in NF-κB, MAPK, and c-FOS and the subsequent nuclear factor of activated T cells 1 (NFATc1) translocation in RANKL-stimulated BMMs .

Inhibition of Osteoclast Differentiation

Sephin1 has been identified as a novel target for osteoclast differentiation . Genetic inhibition or allosteric inhibitors of PPP1R15A, such as Sephin1, can be used to treat osteoporosis .

Suppression of Antitumor Immune Activities

Sephin1 can suppress antitumor immune activities in different tumor types . This implies that PPP1R15A has potential as a target in tumor immunotherapy .

作用机制

Target of Action

Sephin1 is a selective inhibitor of stress-induced PPP1R15A . PPP1R15A is a regulatory subunit of protein phosphatase 1 and regulates stress-induced eIF2α (α subunit of eukaryotic translation initiation factor 2) . The primary role of PPP1R15A is to promote the unfolded protein response (UPR) and restore protein homeostasis .

Mode of Action

Sephin1 inhibits the dephosphorylation of eIF2α, thereby enhancing the integrated stress response (ISR), an adaptive mechanism against different cellular stresses, such as accumulation of misfolded proteins . It has been reported that Sephin1 disrupts the association between two of the three component proteins that come together to create the active enzyme in a particular phosphatase .

Biochemical Pathways

Sephin1 affects the integrated stress response (ISR) pathway. The ISR is initiated by the phosphorylation of eIF2α to diminish global protein translation and selectively allow for the synthesis of protective proteins . Sephin1 inhibits eIF2α dephosphorylation, thereby prolonging the ISR . It has been found that Sephin1 dose-dependently mitigates the changes in NF-κB, MAPK, and c-FOS and the subsequent nuclear factor of activated T cells 1 (NFATc1) translocation in RANKL-stimulated BMMs .

Result of Action

Sephin1 has been reported to suppress neurodegeneration in a group of genetically modified mice by inhibiting a particular phosphatase . It has also been found to significantly inhibit osteoclastogenesis in vitro . Furthermore, Sephin1 or PPP1R15A knockdown suppressed osteoclastogenesis in CD14+ monocytes from osteoporosis patients .

Action Environment

The action of Sephin1 can be influenced by environmental factors. For instance, in a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis, Sephin1 delayed the onset of clinical symptoms, which correlated with a prolonged ISR, reduced oligodendrocyte and axon loss, as well as diminished T cell presence in the CNS .

未来方向

Sephin1 is considered a promising therapeutic tool, particularly for conditions like multiple sclerosis . It has been shown to protect cells against CNS inflammation and delay disease progression in a mouse model of multiple sclerosis . Future research may focus on further exploring the therapeutic potential of Sephin1 in various diseases, particularly those associated with cellular stress and inflammation.

属性

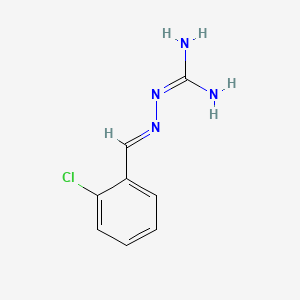

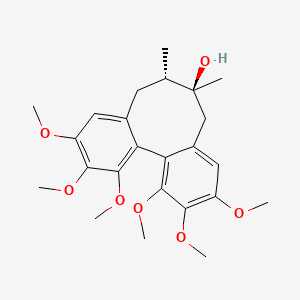

IUPAC Name |

2-[(E)-(2-chlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWJALXSRRSUHR-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Sephin1 | |

CAS RN |

951441-04-6, 13098-73-2 | |

| Record name | IFB-088 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951441046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icerguastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC65390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ICERGUASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M998304JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)

![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)

![(41S,6aS,6a1R,14aS)-6,6a,13,14-tetrahydro-3H,41H,5H-6a1,14a-ethano[1,3]dioxolo[4',5':5,6]indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-13-ol](/img/structure/B1681559.png)